4-bromo-3-chloro-N-methylbenzamide
Description
4-Bromo-3-chloro-N-methylbenzamide (C₈H₇BrClNO) is a halogenated benzamide derivative characterized by a bromine atom at the 4-position, a chlorine atom at the 3-position, and an N-methylamide functional group. Its SMILES notation is CNC(=O)C1=CC(=C(C=C1)Br)Cl, and the InChIKey is ZWBIEYWRJPFGOT-UHFFFAOYSA-N . The compound has a molecular weight of 248.51 g/mol and exhibits predicted collision cross-section (CCS) values ranging from 141.4 to 146.7 Ų for various adducts (e.g., [M+H]⁺, [M+Na]⁺), as determined via computational analysis .
Properties
IUPAC Name |
4-bromo-3-chloro-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO/c1-11-8(12)5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBIEYWRJPFGOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1517784-69-8 | |
| Record name | 4-bromo-3-chloro-N-methylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-chloro-N-methylbenzamide typically involves the following steps:
Chlorination: Chlorination at the 3-position can be carried out using chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3).
Amidation: The final step involves the reaction of the substituted benzoyl chloride with methylamine (CH3NH2) to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-chloro-N-methylbenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms on the benzene ring can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (RNH2).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding amine.
Oxidation: Oxidation reactions can convert the amide group to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or primary amines (RNH2) under basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzamides or phenols.
Reduction: Corresponding amines.
Oxidation: Carboxylic acids.
Scientific Research Applications
4-bromo-3-chloro-N-methylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-3-chloro-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The N-methyl group can also influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability.
Comparison with Similar Compounds
Key Observations:
- Halogen Positioning : Bromine and chlorine in the target compound occupy adjacent positions (3 and 4), creating steric and electronic effects distinct from derivatives like 3-bromo-4-methylbenzamide (Br at 3, Me at 4) .
- Functional Groups : The N-methylamide group enhances stability compared to carboxylic acid derivatives (e.g., 4-bromo-3-chlorobenzoic acid), which may exhibit higher reactivity in esterification or salt formation .
- Substituent Effects : Methoxy groups (e.g., in 4-chloro-N-(3-methoxyphenyl)benzamide) introduce electron-donating properties, contrasting with the electron-withdrawing effects of halogens in the target compound .
Comparative Physicochemical Properties
Collision Cross-Section (CCS) and Molecular Interactions
The target compound’s CCS values (141.4–146.7 Ų) suggest moderate polarity, influenced by halogen electronegativity and the amide group’s hydrogen-bonding capacity . Comparable data for analogs are scarce, but structural analogs with bulkier substituents (e.g., N-butyl in 4-bromo-N-butyl-3-methoxybenzamide) likely exhibit higher CCS due to increased molecular volume .
Solubility and Stability
- The N-methyl group in the target compound may improve lipid solubility compared to unsubstituted benzamides, enhancing membrane permeability in biological systems.
- Carboxylic acid derivatives (e.g., 4-bromo-3-chlorobenzoic acid) demonstrate higher aqueous solubility at physiological pH due to ionization .
Biological Activity
4-Bromo-3-chloro-N-methylbenzamide is a chemical compound with significant potential in various biological applications, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C14H11BrClNO
- Molecular Weight : 324.6 g/mol
This compound is characterized by its bromine and chlorine substituents on the benzene ring, which contribute to its unique biological properties.
The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. The compound has been shown to modulate the activity of various proteins and enzymes, leading to effects such as:
- Inhibition of Cell Proliferation : The compound can interfere with pathways that promote cell growth, making it a candidate for anticancer therapies.
- Induction of Apoptosis : It may trigger programmed cell death in cancer cells, thereby reducing tumor size and spread.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism involves the disruption of cell cycle progression and induction of apoptosis .
Case Studies and Research Findings
-
Antimicrobial Study :
- Objective : To evaluate the antibacterial efficacy of this compound.
- Methodology : Disk diffusion method was employed against various bacterial strains.
- Results : The compound showed significant inhibition zones against tested strains, indicating strong antibacterial properties.
-
Anticancer Study :
- Objective : To assess the anticancer potential on human breast cancer cell lines.
- Methodology : MTT assay was used to determine cell viability post-treatment with varying concentrations of the compound.
- Results : The study revealed a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity .
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | High | High |
| 4-Bromo-3-chloro-N-phenylbenzamide | Moderate | Moderate |
| 4-Bromo-3-chloro-N-methyl-N-phenylacetamide | Low | Moderate |
This table illustrates that while this compound shows superior biological activity compared to its analogs, further optimization could enhance its efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
